REACTION_CXSMILES
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[C:1]1([CH3:9])[CH:6]=[CH:5][C:4]([CH:7]=O)=[CH:3][CH:2]=1.[CH3:10][NH:11][CH2:12][CH2:13][NH:14][CH3:15]>C1C=CC=CC=1>[CH3:10][N:11]1[CH2:12][CH2:13][N:14]([CH3:15])[CH:7]1[C:4]1[CH:5]=[CH:6][C:1]([CH3:9])=[CH:2][CH:3]=1
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Name
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|
Quantity
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48 g
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Type
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reactant
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Smiles
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C1(=CC=C(C=C1)C=O)C
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Name
|
|
Quantity
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25 g
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Type
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reactant
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Smiles
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CNCCNC
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Name
|
|
Quantity
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185 mL
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Type
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solvent
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Smiles
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C1=CC=CC=C1
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Name
|
|
Quantity
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95 mL
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Type
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solvent
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Smiles
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C1=CC=CC=C1
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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heated at 60° for 2 hrs
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Duration
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2 h
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Type
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CUSTOM
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Details
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Evaporation and distillation at 52° (0.1 mm)
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Type
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CUSTOM
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Details
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afforded 48 g
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Name
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Type
|
|
Smiles
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CN1C(N(CC1)C)C1=CC=C(C=C1)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |